molecular formula C22H23N5O3S B3534235 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B3534235
M. Wt: 437.5 g/mol
InChI Key: LAFKTLZNGXQXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzofuran, a structure found in many natural and synthetic compounds with a wide range of biological and pharmacological applications . Benzofuran derivatives, such as this compound, have been used in the treatment of various diseases and have shown promising antimicrobial properties .


Molecular Structure Analysis

The compound contains a benzofuran scaffold, which is a common structure in many biologically active compounds . The benzofuran ring can be substituted at various positions to modify the compound’s properties .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the available literature, benzofuran derivatives are known to exhibit a wide array of biological activities . They have been used in the search for efficient antimicrobial candidates and have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Safety and Hazards

While specific safety and hazard information for this compound was not found in the available literature, it’s important to note that benzofuran derivatives can be toxic to host cells after long-term administration .

Future Directions

Benzofuran and its derivatives are a promising area of research in the field of drug discovery . There is a need to develop new therapeutic agents to combat resistance to antibiotics, and benzofuran derivatives could play a key role in this . Future research could focus on the synthesis of new benzofuran derivatives, studying their biological activities, and developing structure-activity relationships on these derivatives as antimicrobial drugs .

Properties

IUPAC Name

2-[[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-4-14-8-5-7-13(2)19(14)24-18(28)12-31-22-26-25-21(27(22)23)17-11-15-9-6-10-16(29-3)20(15)30-17/h5-11H,4,12,23H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFKTLZNGXQXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC4=C(O3)C(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.